![molecular formula C21H19ClN2O3 B2716566 3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892426-74-3](/img/no-structure.png)

3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

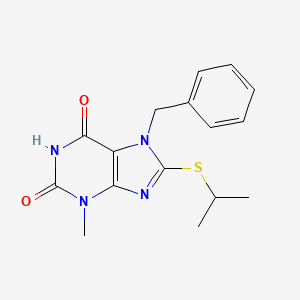

“3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C21H19ClN2O3. It is not intended for human or veterinary use and is available for research purposes.

Synthesis Analysis

The synthesis of similar benzofuran compounds has been reported in the literature . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield .Chemical Reactions Analysis

The chemical reactions involving similar benzofuran compounds have been studied . For instance, benzofuran compounds can be synthesized via cyclocondensation starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine .Applications De Recherche Scientifique

Synthesis of New Heterocyclic Compounds

This compound can be used in the synthesis of new heterocyclic compounds . For instance, a series of new 3-substituted 6-(4-chlorophenyl)-9-methyl-12H-1benzofuro[3,2-e][1,2,4]triazolo[4,3-b][1,2]diazepines was synthesized from the corresponding bicyclic 1-(4-chlorophenyl)-3,5-dihydro-8-methyl-4H-1benzofuro[2,3-d][1,2]diazepin-4-one .

Pharmacological Applications

The compound can interact with glutamate receptors and AMPA (2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid)-type receptors in a noncompetitive manner . These interactions are of great interest due to their pharmacological effects against acute and chronic neurodegenerative diseases such as ischemia and epilepsy .

Anticonvulsant Activity

Pharmacological studies have revealed that tricyclic 11H-[1,2,4]triazolo[4,3-c][2,3]benzodiazepines possess anticonvulsant activity, which is comparable to that of their bicyclic precursors . This suggests that the compound could potentially be used in the development of new anticonvulsant drugs.

Synthesis of Indole Derivatives

The compound could potentially be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

Treatment of Various Disorders

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Fungicide Applications

In agriculture, the compound could potentially be used as a fungicide . It can kill fungi attached to the surface of seeds and within crops. It can also kill fungi on the surface of stems and leaves and within crops .

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 4-chlorobenzylamine with 3-butyl-4-chlorophthalic anhydride, followed by cyclization with 2-aminobenzofuran and subsequent oxidation to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "3-butyl-4-chlorophthalic anhydride", "2-aminobenzofuran", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 3-butyl-4-chlorophthalic anhydride in the presence of a suitable solvent and a catalyst to form the intermediate", "Step 2: Cyclization of the intermediate with 2-aminobenzofuran in the presence of a suitable base to form the desired product", "Step 3: Oxidation of the product using an oxidizing agent to form the final product" ] } | |

Numéro CAS |

892426-74-3 |

Nom du produit |

3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Formule moléculaire |

C21H19ClN2O3 |

Poids moléculaire |

382.84 |

Nom IUPAC |

3-butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H19ClN2O3/c1-2-3-12-23-20(25)19-18(16-6-4-5-7-17(16)27-19)24(21(23)26)13-14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3 |

Clé InChI |

AOZGOOCORLOQEH-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2716483.png)

![(3S,3As,6aR)-3-methoxy-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B2716487.png)

![2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2716492.png)

![(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2716494.png)

![N-[2-(6-Methoxy-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2716497.png)

![2-[[2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2716501.png)

![N-(2-furylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2716502.png)

![2-(8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B2716505.png)